5-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomonitoring and Metabolite Analysis
Research has demonstrated the use of biomonitoring procedures for analyzing and quantifying metabolites related to various compounds, focusing on their metabolism and presence in human biological samples. For instance, studies have developed methods to isolate and quantify specific metabolite conjugates from urine, providing insights into the metabolism of heterocyclic aromatic amines in vivo. This approach is crucial for understanding how certain compounds are processed by the human body and their potential impacts on health (Stillwell et al., 1999).
Antipsychotic Efficacy and Safety
Research into compounds with specific receptor affinities, such as amisulpride's selectivity for D2-like dopamine receptors, highlights the investigation of their antipsychotic effects and tolerability. Studies comparing such compounds to others with broader receptor target profiles have contributed to our understanding of their efficacy, safety, and the importance of receptor specificity in therapeutic outcomes (Wetzel et al., 1998).
Metabolism and Disposition Studies
The disposition and metabolism of novel therapeutic agents are crucial for their development and application. For example, research on SB-649868, an orexin 1 and 2 receptor antagonist, involves detailed studies on its pharmacokinetics, including its elimination pathways and the identification of principal circulating components and metabolites in plasma extracts. Such studies are fundamental in drug development, especially for treatments targeting specific brain receptors (Renzulli et al., 2011).
Immunomodulatory Effects
Exploring the immunomodulatory effects of certain compounds, like imidazole-4-carboxamide, on patients with specific cancers, provides insights into how these agents interact with the immune system. Such research can reveal the potential of compounds to either enhance or suppress immune responses, which is critical for their application in cancer treatment or immunotherapy (Bruckner et al., 1974).
Novel Psychoactive Substances
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14(7-12(11)2)20-19(22)15-9-17(25-21-15)13-4-6-16-18(8-13)24-10-23-16/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWUERUECPNSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.